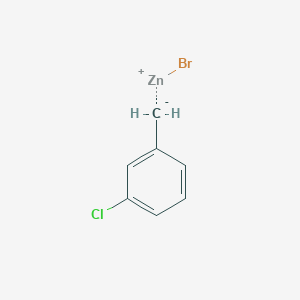
Bromozinc(1+);1-chloro-3-methanidylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromozinc(1+);1-chloro-3-methanidylbenzene: is an organometallic compound that features a bromozinc cation and a benzene ring substituted with a chlorine atom and a methanidyl group
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing bromozinc(1+);1-chloro-3-methanidylbenzene involves the reaction of 1-chloro-3-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation.
Direct Metalation: Another method involves the direct metalation of 1-chloro-3-methanidylbenzene using a zinc source, such as zinc dust, in the presence of a halogenating agent like bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or direct metalation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反应分析
Types of Reactions:
Substitution Reactions: Bromozinc(1+);1-chloro-3-methanidylbenzene can undergo nucleophilic substitution reactions, where the bromozinc cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the zinc center.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation-Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products of coupling reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Bromozinc(1+);1-chloro-3-methanidylbenzene is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique reactivity makes it a potential candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals.
作用机制
Mechanism:
Nucleophilic Substitution: The bromozinc cation acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation-Reduction: The zinc center undergoes changes in oxidation state, facilitating electron transfer reactions.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include electrophilic centers on the benzene ring.
Oxidation-Reduction: Pathways involve electron transfer to or from the zinc center.
Coupling Reactions: Pathways involve the formation of palladium complexes and subsequent reductive elimination.
相似化合物的比较
1-Bromo-3-chlorobenzene: Similar in structure but lacks the zinc cation, leading to different reactivity.
1-Iodo-3-methanidylbenzene: Similar in structure but contains an iodine atom instead of a bromine atom, affecting its reactivity and applications.
1-Chloro-3-methanidylbenzene: Lacks the bromozinc cation, resulting in different chemical properties.
Uniqueness:
Reactivity: The presence of the bromozinc cation imparts unique reactivity patterns, making bromozinc(1+);1-chloro-3-methanidylbenzene a valuable compound in organic synthesis.
Applications: Its ability to participate in a wide range of reactions makes it versatile for various scientific and industrial applications.
属性
CAS 编号 |
175692-99-6 |
|---|---|
分子式 |
C7H6BrClZn |
分子量 |
270.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-3-methanidylbenzene |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
PEGARINHMSRQQY-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



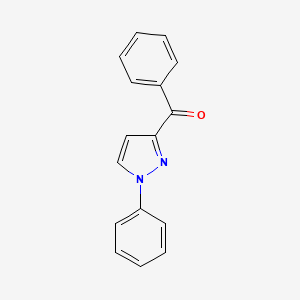
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
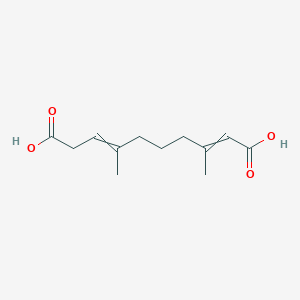

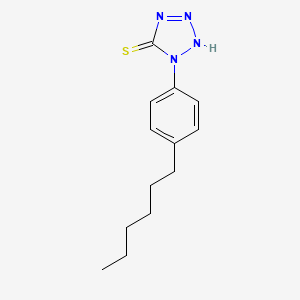

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)

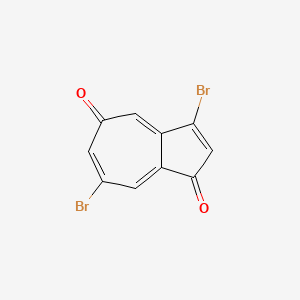
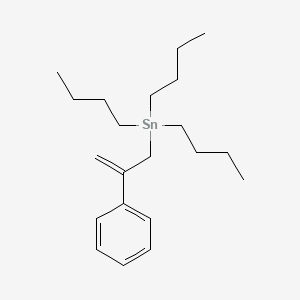
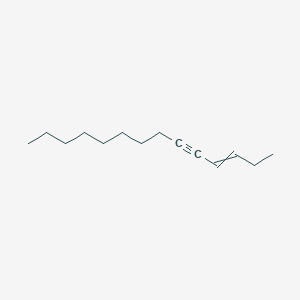
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
